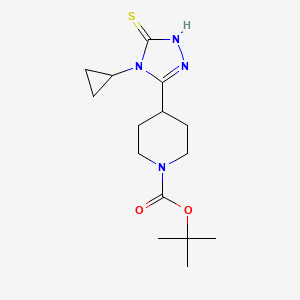

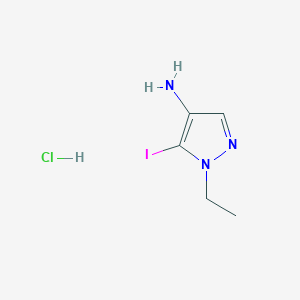

(2-Amino-1-adamantyl)methanol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Amino-1-adamantyl)methanol;hydrochloride” is a chemical compound that incorporates the adamantane moiety . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

The synthesis of adamantane derivatives often involves the use of intermediate compounds. For instance, the preparation of amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been reported to start with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid by using the Ritter-type reaction to obtain N-(1-adamantyl)-acetamide, which was deacetylated to afford 1-amino-adamantane .Molecular Structure Analysis

Adamantane, the core structure in “(2-Amino-1-adamantyl)methanol;hydrochloride”, is a polycyclic cage molecule with high symmetry . This structure is characterized by its high degree of symmetry and its diamond-like structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of adamantane derivatives often involve the use of carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by their high degree of symmetry .科学的研究の応用

Photochemical Reactions : N-(1-adamantyl)phthalimide, a related compound, undergoes a photochemical reaction to produce a hexacyclic benzazepine derivative. This demonstrates the compound's potential in novel photochemical processes and molecular synthesis (Basarić et al., 2008).

Supramolecular Chemistry : Studies have shown the formation of unusual supramolecular compounds through the reaction of 1-aminoadamantane hydrochloride with divalent metal chloride, indicating its role in the development of complex molecular architectures (Fu, Zhao, & Ge, 2011).

Stereochemical Studies : Research into the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems has provided insights into the stereochemical aspects of these compounds, which is crucial for understanding their behavior in various chemical reactions (Lomas, Lacroix, & Vaissermann, 1999).

Steric Effects in Ionic Hydrogenation : Studies have explored the steric effects in the ionic hydrogenation of aryldi(1-adamantyl)methanols, providing valuable data for the synthesis and manipulation of these compounds in organic chemistry (Lomas & Vaissermann, 1997; 2010).

Amino Acid Synthesis : The synthesis of amino acid methyl esters using (2-Amino-1-adamantyl)methanol; hydrochloride-related compounds highlights its utility in the production of important biochemicals (Li & Sha, 2008).

Solvent Effects on Hydrogen Bonding : Research into solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols, which include adamantyl compounds, contributes to a better understanding of the influence of solvents on chemical properties (Lomas & Adenier, 2001).

Carbene Fragmentation Reactions : The formation of ion pairs from carbene fragmentation reactions involving adamantyl cations offers insights into the behavior of these compounds in complex chemical reactions (Moss et al., 2004).

作用機序

Target of Action

Adamantane derivatives are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

Adamantane derivatives are known to undergo various chemical and catalytic transformations .

Biochemical Pathways

Adamantane derivatives are known to be involved in a variety of synthesis processes, contributing to the creation of bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Result of Action

Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

The synthesis of similar compounds has been reported to be carried out under optimal conditions established to reduce the use of toxic reagents or solvents and was carried out in one pot to make it more environmentally friendly .

将来の方向性

The adamantane moiety has promising applications in the field of targeted drug delivery and surface recognition . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

特性

IUPAC Name |

(2-amino-1-adamantyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO.ClH/c12-10-9-2-7-1-8(3-9)5-11(10,4-7)6-13;/h7-10,13H,1-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOSWEUVGOHOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2422549.png)

![Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate](/img/structure/B2422552.png)

![1-[2-(dimethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2422553.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)

![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)

![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2422568.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2422569.png)